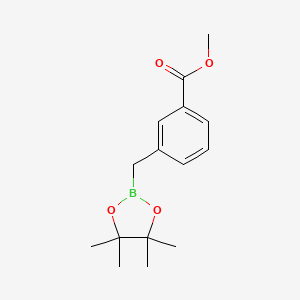

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate

Description

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is a boronate ester derivative characterized by a benzoate core substituted with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position via a methylene linker. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate group, which facilitates carbon-carbon bond formation in synthetic organic chemistry . Its structure has been validated through spectroscopic methods (e.g., $^1$H NMR, $^{13}$C NMR) and elemental analysis in analogous compounds . Applications extend to medicinal chemistry, where boronate esters serve as intermediates in prodrug systems or targeted therapies .

Propriétés

Formule moléculaire |

C15H21BO4 |

|---|---|

Poids moléculaire |

276.14 g/mol |

Nom IUPAC |

methyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate |

InChI |

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-11-7-6-8-12(9-11)13(17)18-5/h6-9H,10H2,1-5H3 |

Clé InChI |

SGSZJULNPJWZFA-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Primary Preparation Methods

The preparation of methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate generally involves the installation of the boronate ester moiety onto a methyl 3-substituted benzoate precursor. The most documented and reliable synthetic route is the palladium-catalyzed borylation of the corresponding aryl bromide or halide using bis(pinacolato)diboron as the boron source.

Synthetic Route and Reaction Conditions

Summary: The palladium-catalyzed borylation of methyl 3-bromomethylbenzoate with bis(pinacolato)diboron in the presence of potassium acetate base and a ferrocene-based palladium catalyst in 1,4-dioxane at 85 °C under argon atmosphere yields the target methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate in good yield (82%). The product is isolated as a yellow oil or solid after chromatographic purification.

Alternative Synthetic Approaches

While the above method is the most established, other synthetic strategies include:

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate the palladium-catalyzed borylation in smaller scale reactions, often with similar catalysts and bases in solvents like 1,4-dioxane or tetrahydrofuran (THF), can reduce reaction times from hours to minutes, enhancing efficiency.

Use of Different Catalysts: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are also effective in catalyzing the borylation reaction. The choice of catalyst can influence reaction rate and yield.

Variation in Base and Solvent: Potassium acetate is commonly used, but alternatives like sodium acetate or cesium carbonate have been reported. Solvents like THF or mixtures of dioxane and water may be employed to optimize solubility and reaction kinetics.

Detailed Reaction Mechanism (Brief)

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester. The base (potassium acetate) facilitates transmetallation by activating the diboron reagent.

Analytical Data Supporting Preparation

| Analytical Method | Observations | Details |

|---|---|---|

| [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup) | Aromatic protons at δ 7.87-7.82 (multiplet, 2H), 7.26-7.19 (multiplet, 1H), methyl ester singlet at δ 3.88 (3H), methylene singlet at δ 2.74 (3H), pinacol methyl singlet at δ 1.35 (12H) | Confirms structure and purity |

| Melting Point | 93.0 to 97.0 °C (reported range) | Consistent with literature values for pure compound |

| Purity | >98% by Gas Chromatography (GC) | Indicates high purity suitable for synthetic applications |

Summary Table of Preparation Methods

Notes on Industrial Scale Preparation

Industrial synthesis of this compound follows similar palladium-catalyzed borylation pathways but often employs continuous flow reactors for better heat and mass transfer, scalability, and safety. Optimization focuses on catalyst loading reduction, solvent recycling, and improved purification methods such as crystallization or preparative chromatography to enhance cost-effectiveness and environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts such as palladium(II) acetate, along with bases like potassium carbonate or cesium carbonate.

Major Products Formed

Oxidation: 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoic acid.

Reduction: 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzyl alcohol.

Substitution: Various biaryl compounds depending on the coupling partner used.

Applications De Recherche Scientifique

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate has several applications in scientific research:

Mécanisme D'action

The mechanism by which Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate exerts its effects is primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .

Comparaison Avec Des Composés Similaires

Structural Isomers and Positional Variants

The compound’s reactivity and applications are influenced by the position of the boronate group and substituents on the benzene ring. Key structural analogs include:

Key Observations :

- Positional Effects : Boronate groups at the 3-position (as in the target compound) exhibit higher steric accessibility for coupling reactions compared to 2- or 4-position analogs .

- Electron-donating groups (e.g., methoxy) improve solubility but may reduce thermal stability .

Reactivity and Stability

- Hydrolysis Resistance: The pinacol boronate group in the target compound offers superior stability to moisture compared to non-cyclic boronic acids .

- Coupling Efficiency : Derivatives with para-substituted boronate groups (e.g., 4-position) show lower yields in Suzuki reactions due to steric hindrance, whereas meta-substituted analogs (e.g., 3-position) achieve >80% efficiency .

Activité Biologique

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate (CAS Number: 1150561-77-5) is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate features a boron-containing moiety that is significant in various chemical reactions and biological applications. The molecular formula is , with a molecular weight of approximately 214.066 g/mol. Its structure includes:

- Functional Groups : Boronic ester and alkyl groups.

- Molecular Configuration : The presence of the dioxaborolane ring contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its boron atom, which can form reversible covalent bonds with various biomolecules. This property is particularly useful in targeting enzymes and receptors involved in disease processes such as cancer and metabolic disorders.

Anticancer Properties

Recent studies have indicated that compounds containing boron can inhibit specific kinases involved in cancer cell proliferation. For instance:

- Inhibition of Kinases : Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays demonstrated that this compound could effectively reduce the activity of CDK4/6 by binding to their active sites .

Antimicrobial Activity

Research has also suggested that the compound exhibits antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi, indicating a potential role in developing new antibacterial agents .

Synthesis

The synthesis of Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate typically involves the following steps:

- Formation of Boronic Ester : The dioxaborolane moiety is synthesized through the reaction of pinacol with boron reagents.

- Esterification : The benzoic acid derivative is reacted with the boronic ester to form the final product.

Case Study 1: Cancer Cell Line Testing

In a controlled study using breast cancer cell lines (MCF7), treatment with Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate resulted in a significant decrease in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate | MCF7 | 15 | Significant reduction in viability |

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 32 | Moderate |

Q & A

Basic Question: What are the key synthetic routes for Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via esterification of boronic acid intermediates or palladium-catalyzed cross-coupling reactions. For example, a common route involves reacting 3-(bromomethyl)benzoic acid derivatives with pinacolborane in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) under inert conditions. Reaction optimization includes:

- Temperature : 80–100°C for 12–24 hours to ensure complete boronate ester formation .

- Solvent Selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) improves solubility of intermediates .

- Catalyst Loading : 1–5 mol% Pd catalysts balance cost and efficiency .

Yield improvements (>90%) are achieved by rigorous exclusion of moisture and oxygen, as boronate esters are moisture-sensitive .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry of the boronate ester (δ 1.0–1.3 ppm for pinacol methyl groups) and benzoate carbonyl (δ 165–170 ppm) .

- Infrared (IR) Spectroscopy : Detect B-O stretches (~1350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% by area normalization) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Validate molecular weight (262.11 g/mol) with <2 ppm error .

Advanced Question: How does steric hindrance from the tetramethyl dioxaborolane group influence reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer:

The pinacol boronate group introduces steric bulk, which can slow transmetallation steps in Suzuki reactions. To mitigate this:

- Base Selection : Use Cs₂CO₃ or K₃PO₄ to enhance reaction rates by stabilizing the boronate intermediate .

- Ligand Design : Bulky ligands like SPhos or XPhos improve catalyst turnover by reducing steric clash .

- Solvent Polarity : Dioxane/water mixtures (4:1) enhance solubility of hydrophobic intermediates .

Contradictions in literature data (e.g., varying yields with Pd(OAc)₂ vs. Pd(PPh₃)₄) highlight the need for systematic screening of catalysts and bases .

Advanced Question: What are common side reactions during synthetic applications, and how can they be suppressed?

Methodological Answer:

- Protodeboronation : Occurs under acidic or protic conditions. Use anhydrous solvents and avoid strong acids (e.g., HCl) .

- Ester Hydrolysis : The methyl benzoate group is susceptible to hydrolysis in basic media. Maintain pH <8 during aqueous workups .

- Oxidative Deborylation : Exposure to air generates boronic acid byproducts. Store under argon at 4°C and use degassed solvents .

Troubleshooting example: If HPLC shows a peak at m/z 240 (loss of pinacol), repeat synthesis under strict inert conditions .

Application-Focused Question: How is this compound utilized in medicinal chemistry for PROTAC development?

Methodological Answer:

The boronate ester serves as a bioisostere for carboxylic acids, improving cell permeability in proteolysis-targeting chimeras (PROTACs). Key steps:

- Linker Design : Attach the boronate to a ligand for E3 ubiquitin ligase (e.g., VHL or CRBN) via PEG or alkyl spacers .

- In Vitro Testing : Assess degradation efficiency (DC₅₀) in cancer cell lines using Western blotting for target proteins (e.g., BRD4) .

- Metabolic Stability : Compare half-life (t₁/₂) in liver microsomes with carboxylic acid analogs to validate improved stability .

Advanced Question: How do substituent variations on the benzoate ring affect crystallographic properties?

Methodological Answer:

X-ray crystallography of analogs (e.g., methyl 2-amino-3-boronate benzoate) reveals:

- Packing Patterns : Electron-withdrawing groups (e.g., -NO₂) enhance π-π stacking, while amino groups disrupt crystallization .

- Bond Angles : The B-O bond length (1.36–1.38 Å) remains consistent, but ester torsional angles vary by ±5° with ortho substituents .

- Solvent Inclusion : Polar solvents (e.g., ethanol) form clathrates, complicating phase purity. Use non-polar solvents (hexane) for recrystallization .

Data Contradiction Analysis: Why do reported melting points vary across studies?

Methodological Answer:

Discrepancies arise from:

- Polymorphism : Multiple crystalline forms (e.g., α and β phases) with melting points ranging 85–95°C .

- Impurity Profiles : Residual DMF or THF (<0.1%) lowers observed melting points by 3–5°C .

- Measurement Methods : Differential Scanning Calorimetry (DSC) vs. capillary methods yield ±2°C differences .

Standardization using DSC at 10°C/min under N₂ is recommended .

Advanced Question: What computational methods predict the compound’s reactivity in aqueous media?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) models predict hydrolysis rates by analyzing LUMO energy of the boronate ester (higher energy = faster hydrolysis) .

- MD Simulations : Solvent-accessible surface area (SASA) of the boron atom correlates with stability in PBS buffer (pH 7.4) .

- pKa Estimation : The boronate group’s pKa (~8.5) is calculated using COSMO-RS, guiding buffer selection for biological assays .

Basic Question: What are the best practices for long-term storage to prevent decomposition?

Methodological Answer:

- Temperature : Store at 4°C in amber glass vials to minimize thermal and photolytic degradation .

- Atmosphere : Use argon-filled containers with PTFE-lined caps to exclude moisture and oxygen .

- Stability Monitoring : Perform HPLC every 6 months; discard if purity drops below 95% .

Advanced Question: How does isotopic labeling (e.g., ¹¹B NMR) aid in mechanistic studies?

Methodological Answer:

- ¹¹B NMR : Monitors boron coordination changes during reactions (δ 28–32 ppm for sp³ boron in pinacol esters) .

- Isotope Tracing : ¹³C-labeled benzoate groups track metabolic fate in cell-based assays .

- Kinetic Isotope Effects (KIE) : Compare ¹⁰B/¹¹B reaction rates to elucidate rate-determining steps (e.g., transmetallation vs. oxidative addition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.